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Compound of Interest

Compound Name: (S)-1-Phenyl-2-propyn-1-ol

Cat. No.: B2474740 Get Quote

An In-depth Technical Guide to the Physical Properties of (S)-1-Phenyl-2-propyn-1-ol

Abstract
(S)-1-Phenyl-2-propyn-1-ol is a pivotal chiral building block in modern organic synthesis,

particularly valued in the pharmaceutical industry for constructing complex, stereochemically-

defined molecules. A comprehensive understanding of its physical properties is fundamental to

its effective application, from reaction optimization and purity assessment to final product

formulation. This guide provides a detailed examination of the key physicochemical and

spectroscopic properties of (S)-1-Phenyl-2-propyn-1-ol. It further outlines the standard

experimental methodologies for their determination, explaining the scientific rationale behind

these protocols. This document is intended to be a practical resource for researchers,

chemists, and drug development professionals who handle or utilize this important chiral

synthon.

Introduction: The Significance of a Chiral Propargyl
Alcohol
In the landscape of asymmetric synthesis, chiral propargyl alcohols are exceptionally versatile

intermediates. (S)-1-Phenyl-2-propyn-1-ol, possessing a defined stereocenter adjacent to

both a phenyl ring and an alkyne, offers a rich platform for a multitude of chemical

transformations. The terminal alkyne serves as a handle for reactions such as Sonogashira

coupling, click chemistry, and hydration, while the secondary alcohol moiety can be oxidized,

reduced, or used as a directing group.
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The accurate characterization of this compound's physical properties is not a trivial exercise; it

is a prerequisite for reliable and reproducible science. These properties directly inform:

Identity and Purity: Confirming the correct structure and assessing both chemical and

enantiomeric purity.

Reaction Kinetics and Thermodynamics: Understanding how the material will behave under

various reaction conditions.

Process Scale-up: Designing safe and efficient large-scale synthetic procedures.

Material Handling and Storage: Ensuring the long-term stability and integrity of the

compound.

This guide consolidates critical data and procedural knowledge to support these objectives.

Core Physicochemical Properties
The fundamental physical constants for (S)-1-Phenyl-2-propyn-1-ol are summarized below. It

is important to note that while some properties like optical rotation are specific to the

enantiomer, others such as melting and boiling points are often reported for the racemic

mixture and serve as a close reference.
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Property Value Source(s)

Molecular Formula C₉H₈O [1]

Molecular Weight 132.16 g/mol [1][2]

Appearance
Liquid or white to light yellow

powder/lump
[3][4]

Melting Point 22-23 °C (racemate) [5][6]

Boiling Point
135-136 °C at 13 mmHg

(racemate)
[6]

Optical Rotation [α]²⁰/D
+28±2° (c = 3.2% in

chloroform)
[1]

Density 1.067 g/mL at 20 °C [1]

Refractive Index (n²⁰/D) 1.551 [1]

Spectroscopic Profile for Structural Verification
Spectroscopic methods provide an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR: While specific spectra for the (S)-enantiomer are not provided in the search results,

the spectrum is identical to the racemate. A representative ¹H NMR spectrum for the related

3-phenyl-2-propyn-1-ol shows characteristic peaks for the aromatic, methylene, and hydroxyl

protons[7].

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the

molecule. Data for the related 1-phenyl-2-propanol can be referenced for typical aromatic

and aliphatic carbon shifts[8].

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/aldrich/78978
https://www.sigmaaldrich.com/HK/zh/product/aldrich/78978
https://pubchem.ncbi.nlm.nih.gov/compound/20155
https://www.tcichemicals.com/OP/en/p/P0220
https://cymitquimica.com/products/3B-P0220/1-phenyl-2-propyn-1-ol/
https://www.chemsrc.com/en/cas/4187-87-5_668873.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0409973.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0409973.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/78978
https://www.sigmaaldrich.com/HK/zh/product/aldrich/78978
https://www.sigmaaldrich.com/HK/zh/product/aldrich/78978
https://www.chemicalbook.com/SpectrumEN_1504-58-1_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_14898-87-4_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2474740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is used to identify the key functional groups present in the molecule based on

their vibrational frequencies.

Characteristic Absorptions (ν, cm⁻¹):

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

~3290 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

~2120 cm⁻¹ (weak): C≡C stretching of the alkyne.

~1600, 1490 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Note: IR spectra for 1-phenyl-2-propyn-1-ol are available for reference[2][9].

Experimental Protocols for Property Determination
The trustworthiness of physical data relies on robust and validated experimental methods. The

following sections detail the standard procedures for measuring the critical properties of (S)-1-
Phenyl-2-propyn-1-ol.

Determination of Optical Rotation via Polarimetry
Causality and Principle: Optical rotation is the defining physical property of a chiral substance,

directly confirming its enantiomeric identity.[10] Chiral molecules rotate the plane of plane-

polarized light because they present an asymmetric environment to the electromagnetic field of

the light.[11][12] The specific rotation, [α], is a standardized measure of this rotation.[12] Its

sign (+ for dextrorotatory, - for levorotatory) and magnitude are unique to the enantiomer under

specific conditions (temperature, solvent, concentration, and wavelength).[12][13] This

measurement is therefore the primary method to distinguish (S)-1-Phenyl-2-propyn-1-ol from

its (R)-enantiomer and to assess its enantiomeric purity.

Step-by-Step Methodology:

Instrument Calibration: Turn on the polarimeter and the sodium (D-line, 589 nm) light source,

allowing them to warm up for optimal stability.[14] Calibrate the instrument to zero using a

cuvette filled with the pure solvent (e.g., chloroform).[14]
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Sample Preparation: Accurately weigh a sample of (S)-1-Phenyl-2-propyn-1-ol and dissolve

it in a precise volume of the specified solvent (e.g., chloroform) in a volumetric flask to create

a solution of known concentration (c), typically in g/mL or g/100mL.[10]

Measurement: Rinse and fill the polarimeter sample tube (of a known path length, l, in

decimeters) with the prepared solution, ensuring no air bubbles are present.

Data Acquisition: Place the sample tube in the polarimeter and record the observed angle of

rotation (α).[12]

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c)[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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